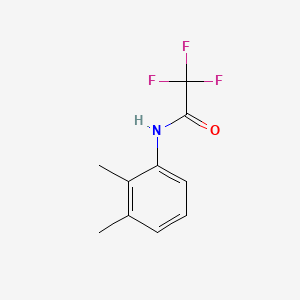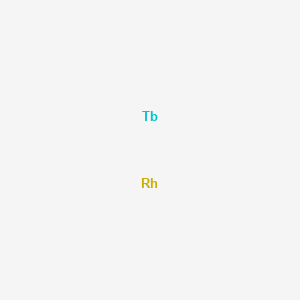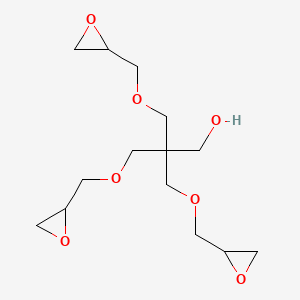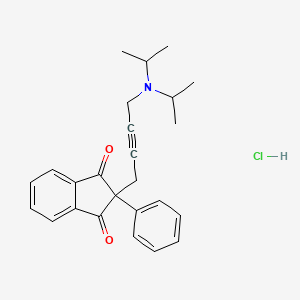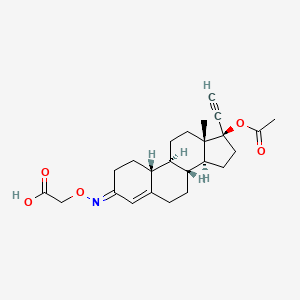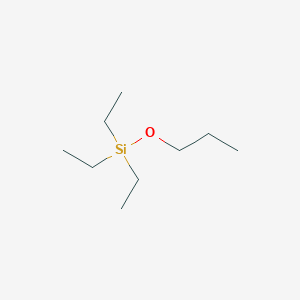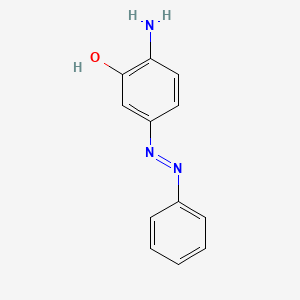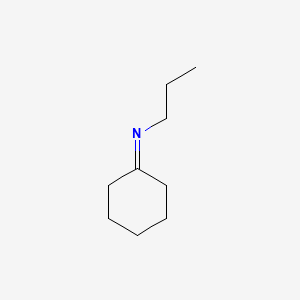
1-Propanamine, N-cyclohexylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, N-cyclohexylidene- is an organic compound that belongs to the class of amines It is characterized by the presence of a propanamine group attached to a cyclohexylidene moiety
Preparation Methods
The synthesis of 1-Propanamine, N-cyclohexylidene- can be achieved through several methods. One common approach involves the reaction of 1-propanamine with cyclohexanone under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Propanamine, N-cyclohexylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanamine, N-cyclohexylidene- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It may be explored for its potential therapeutic properties.
Industry: This compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Propanamine, N-cyclohexylidene- involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Propanamine, N-cyclohexylidene- can be compared with other similar compounds such as:
1-Propanamine: A simpler amine with a propanamine group.
Cyclohexylamine: An amine with a cyclohexyl group.
N-Cyclohexylidene-1-propanamine: A closely related compound with similar structural features. The uniqueness of 1-Propanamine, N-cyclohexylidene- lies in its combined structural elements, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
22668-89-9 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-propylcyclohexanimine |
InChI |
InChI=1S/C9H17N/c1-2-8-10-9-6-4-3-5-7-9/h2-8H2,1H3 |
InChI Key |
SIJQHZADOOBQMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)
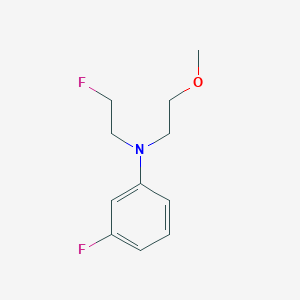
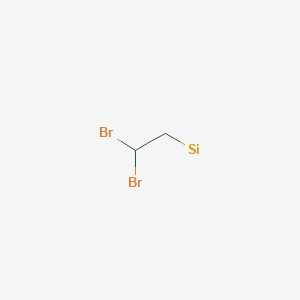
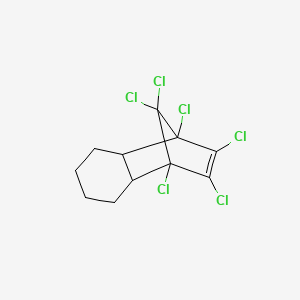
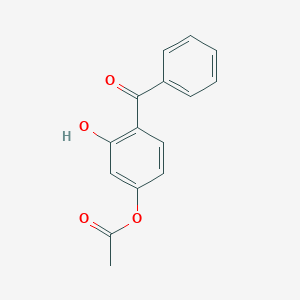
![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
